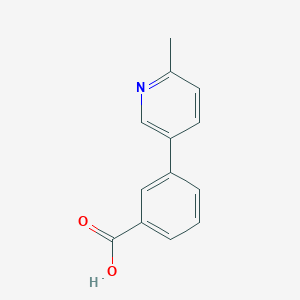

3-(6-Methylpyridin-3-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(6-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 6-methylpyridin-3-yl group. This compound is of interest due to its potential applications in various fields, including coordination chemistry and materials science. The presence of both a benzoic acid and a pyridine ring in its structure allows it to participate in a variety of chemical reactions and form coordination complexes with metals.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(6-Methylpyridin-3-yl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of the pyridine and a halogenated benzoic acid derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Another method involves the direct functionalization of a pre-formed benzoic acid derivative with a pyridine ring. This can be achieved through various coupling reactions, including the use of organolithium or Grignard reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(6-Methylpyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

Oxidation: Oxidation of the methyl group can yield 3-(6-carboxypyridin-3-yl)benzoic acid.

Reduction: Reduction of the carboxylic acid group can produce 3-(6-methylpyridin-3-yl)benzyl alcohol.

Substitution: Substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups, onto the aromatic rings.

科学的研究の応用

Medicinal Chemistry

3-(6-Methylpyridin-3-yl)benzoic acid has been investigated for its potential therapeutic applications. Preliminary studies indicate that it may exhibit:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential utility in developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that derivatives may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Biochemical Applications

The compound is studied for its role as an organic buffering agent in cell cultures. It helps maintain pH levels between 6 and 8.5, which is essential for optimal cellular function. This property makes it valuable in:

- Cell Culture Media : Enhancing the stability of pH in biological experiments.

- Biochemical Assays : Serving as a standard or control in various assays due to its predictable buffering capacity.

Material Science

Due to its unique structure, this compound can be utilized in synthesizing advanced materials, including:

- Polymers : Acting as a monomer or additive to improve the thermal and mechanical properties of polymers.

- Nanomaterials : Serving as a precursor for creating nanostructured materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

-

Antimicrobial Activity Study :

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

-

Inflammation Pathway Inhibition :

- Research indicated that certain derivatives could inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines in vitro.

-

Buffering Capacity Analysis :

- Experiments showed that at concentrations between 10 mM to 50 mM, the compound effectively maintained pH stability in cell culture media over extended periods.

作用機序

The mechanism of action of 3-(6-Methylpyridin-3-yl)benzoic acid largely depends on its ability to coordinate with metal ions. The carboxylic acid and pyridine groups can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic processes or biological interactions. The molecular targets and pathways involved include metal ion coordination sites in enzymes and proteins, which can alter their activity and function .

類似化合物との比較

Similar Compounds

3-(Pyridin-4-yl)benzoic acid: Lacks the methyl group on the pyridine ring, resulting in different coordination and packing properties.

3-(Pyridin-3-yl)benzoic acid: Similar structure but without the methyl group, affecting its reactivity and coordination behavior.

3-(6-Methylpyridin-2-yl)benzoic acid: The position of the methyl group on the pyridine ring is different, leading to variations in chemical properties and applications.

Uniqueness

3-(6-Methylpyridin-3-yl)benzoic acid is unique due to the presence of the methyl group on the pyridine ring, which influences its chemical reactivity and coordination properties. This methyl group can affect the electronic distribution and steric hindrance, making it distinct from its non-methylated counterparts .

生物活性

3-(6-Methylpyridin-3-yl)benzoic acid, also known by its CAS number 161767-55-1, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on various assays, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoic acid moiety substituted with a 6-methylpyridine group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiproliferative Activity : Studies have indicated that derivatives of benzoic acid, including those with pyridine substituents, exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231) and others .

- Kinase Inhibition : The compound has been explored for its potential as a kinase inhibitor. Specifically, it may interact with c-Jun N-terminal kinases (JNK), which are implicated in neurodegenerative diseases. Structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance selectivity and potency against specific kinase isoforms .

- Anti-inflammatory Properties : In vivo studies have demonstrated that related compounds can reduce inflammatory markers such as TNF-α and IL-1β in LPS-induced models. This suggests a potential role in treating inflammatory conditions by modulating pathways like COX signaling .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Inhibition of Protein Degradation Pathways : Some studies indicate that benzoic acid derivatives can activate proteasomal and autophagic pathways, potentially enhancing cellular protein homeostasis .

- Kinase Pathway Modulation : The inhibition of JNK pathways is particularly relevant for neuroprotective strategies, as these kinases are involved in stress response and apoptosis .

Table 1: Summary of Biological Activities

Example Case Study

In a study examining the anti-inflammatory effects of related compounds, administration of 3-(chloromethyl)benzoic acid derivatives in rats led to significant reductions in inflammatory markers during LPS-induced inflammation. The results suggested that these compounds could serve as novel therapeutic agents for managing inflammatory diseases .

特性

IUPAC Name |

3-(6-methylpyridin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-6-12(8-14-9)10-3-2-4-11(7-10)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUICUVKGSWOGCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。